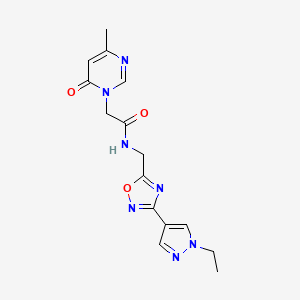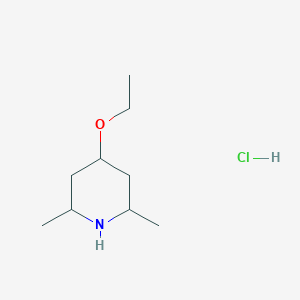
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic molecule with a variety of potential applications in the fields of chemistry, biology, medicine, and industry. This compound features multiple heterocyclic structures and functional groups, which contribute to its reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions
Initial Formation of Precursors
The synthesis begins with the preparation of individual precursors like 1-ethyl-1H-pyrazole and 4-methyl-6-oxopyrimidine. These intermediates are synthesized through standard organic reactions such as alkylation and condensation reactions.
Formation of 1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is formed through a cyclization reaction involving appropriate hydrazides and carboxylic acids, under dehydrating conditions typically facilitated by agents like polyphosphoric acid.
Assembly of the Compound
The final compound is constructed by reacting the 1-ethyl-1H-pyrazole and 1,2,4-oxadiazole intermediates with 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide. This step often requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Scaling up to industrial production would involve optimizing the reaction conditions for larger batches, often employing continuous flow reactors to ensure consistent quality and to minimize waste. Safety protocols and quality controls are critical in this setting to handle the reactive intermediates and to maintain the integrity of the final product.
化学反応の分析
Types of Reactions
Oxidation
This compound can undergo oxidation reactions at various positions, particularly at the pyrazole ring and oxadiazole ring, forming corresponding oxides.
Reduction
Reduction can be achieved using reagents such as lithium aluminum hydride, targeting specific functional groups like the carbonyl group in the pyrimidinyl ring.
Substitution
Nucleophilic or electrophilic substitution reactions can modify the heterocyclic rings, introducing various substituents that alter the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, acetonitrile.
Catalysts: : Palladium on carbon, copper iodide.
科学的研究の応用
Chemistry
In chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is studied for its potential to form coordination complexes with various metals, which can be utilized in catalysis and materials science.
Biology and Medicine
In biological and medical research, this compound exhibits potential as an inhibitor of certain enzymes, making it a candidate for drug development, particularly in targeting diseases involving abnormal enzyme activity.
Industry
The compound’s robust chemical structure allows for its use in the development of new materials with specific electronic properties, useful in creating advanced sensors and electronic devices.
作用機序
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, where it can either inhibit or activate certain pathways. The presence of the pyrazole and oxadiazole rings plays a critical role in its affinity for these targets, and the acetamide moiety can further stabilize the compound-target interaction through hydrogen bonding and van der Waals forces.
類似化合物との比較
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-chloro-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
This compound's uniqueness lies in its specific combination of heterocyclic rings and functional groups, providing a unique reactivity profile and biological activity compared to its analogs
So there you go—a deep dive into a complex molecule! What do you think?
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O3/c1-3-22-7-11(5-18-22)15-19-13(25-20-15)6-16-12(23)8-21-9-17-10(2)4-14(21)24/h4-5,7,9H,3,6,8H2,1-2H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSHMGVWOJLJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=NC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2587438.png)
![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)

![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)
![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)
![N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2587448.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2587451.png)

![methyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2587456.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2587461.png)
